"4-(1,3-Dithian-2-yl)phenol chemical properties"
"4-(1,3-Dithian-2-yl)phenol chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(1,3-Dithian-2-yl)phenol
This guide provides a comprehensive technical overview of 4-(1,3-dithian-2-yl)phenol, a versatile bifunctional molecule pivotal in modern organic synthesis. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on the practical insights required by researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices and the molecule's role as a self-validating system in complex synthetic pathways.
Core Concepts: A Molecule of Duality
4-(1,3-Dithian-2-yl)phenol is a crystalline organic compound featuring two key functional groups: a phenol ring and a 1,3-dithiane ring. This unique combination makes it a highly valuable building block in synthetic chemistry.
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The Phenolic Moiety : The hydroxyl group attached to the benzene ring imparts acidic properties and acts as a powerful directing group in electrophilic aromatic substitution, primarily activating the positions ortho to itself.[1] It also serves as a nucleophilic handle for ether and ester formation. The reactivity of the phenol group can be significantly influenced by solvent polarity.[2]
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The Dithiane Moiety : The 1,3-dithiane group is not merely a passive substituent; it is a cornerstone of modern synthetic strategy. It functions as a "masked" or protected form of an aldehyde. More importantly, it enables Umpolung , or the inversion of polarity.[3] Typically, a carbonyl carbon is electrophilic. By converting it into a dithiane, the corresponding C2 proton becomes acidic (pKa ≈ 30).[3] Deprotonation with a strong base generates a nucleophilic acyl anion equivalent, a powerful tool for forming carbon-carbon bonds.[3][4]
This duality—the classical reactivity of a phenol and the Umpolung capability of the dithiane—allows for orthogonal synthetic strategies, making 4-(1,3-dithian-2-yl)phenol a sophisticated precursor for complex target molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral data is fundamental to its application.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 57529-05-2 | [5] |
| Molecular Formula | C₁₀H₁₂OS₂ | [5] |
| Molecular Weight | 212.33 g/mol | [5] |
| Appearance | Yellow to off-white crystals or powder | [6] |
| Melting Point | 114-120 °C | [6][7] |
Note: A related compound, 4-(1,3-dithiolan-2-yl)phenol (a five-membered sulfur heterocycle), has a CAS of 22068-49-1 and a molecular weight of 198.31 g/mol .[8][9][10]
Spectroscopic Characterization
The structural features of 4-(1,3-dithian-2-yl)phenol give rise to a distinct spectroscopic fingerprint.
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¹H NMR Spectroscopy : In a typical deuterated solvent like CDCl₃, the proton spectrum would exhibit characteristic signals:
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Aromatic Protons : Two doublets in the aromatic region (approx. δ 6.8-7.4 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
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Phenolic Proton : A broad singlet (variable chemical shift, δ ~5-6 ppm, D₂O exchangeable) for the -OH proton.
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Dithiane Methine Proton : A sharp singlet (approx. δ 5.1-5.4 ppm) for the CH proton at the 2-position of the dithiane ring.
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Dithiane Methylene Protons : Multiplets in the aliphatic region (approx. δ 1.9-3.2 ppm) for the six protons of the three -CH₂- groups in the dithiane ring.
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¹³C NMR Spectroscopy : The carbon spectrum provides clear evidence of the molecule's symmetry.
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Aromatic Carbons : Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons.[11] The carbon bearing the hydroxyl group (C1) will be downfield (δ ~155 ppm), followed by the carbon bearing the dithiane (C4), and the two pairs of equivalent carbons (C2/C6 and C3/C5).[11]
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Dithiane Carbons : Signals corresponding to the C2 methine carbon and the methylene carbons of the dithiane ring will be present in the aliphatic region.
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Infrared (IR) Spectroscopy : IR spectroscopy is excellent for confirming the presence of the key functional groups.[12]
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O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
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Aromatic C-H Stretch : Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch : Peaks just below 3000 cm⁻¹ for the dithiane ring.
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C=C Stretch : Absorptions in the 1500-1600 cm⁻¹ region for the aromatic ring.
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C-O Stretch : A strong band around 1200-1250 cm⁻¹.
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C-S Stretch : Weaker absorptions in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry (MS) : In mass spectrometry, the molecule would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the dithiane group or cleavage of the phenol ring.
Synthesis and Reactivity
Synthesis of 4-(1,3-Dithian-2-yl)phenol
The most direct synthesis involves the acid-catalyzed thioacetalization of 4-hydroxybenzaldehyde with 1,3-propanedithiol. This reaction is a robust and well-established method for protecting carbonyl groups.[13]
Experimental Protocol: Synthesis
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Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-hydroxybenzaldehyde (1.0 eq) and a suitable solvent such as toluene or benzene.
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Reagent Addition : Add 1,3-propanedithiol (1.1 eq) to the solution.
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Catalyst : Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) or a Lewis acid (e.g., BF₃·OEt₂).[13]
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Reaction : Heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
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Workup : Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(1,3-dithian-2-yl)phenol.
Causality : The use of a Dean-Stark trap is critical. The formation of the thioacetal is a reversible equilibrium reaction. By continuously removing the water byproduct, the equilibrium is driven towards the product side according to Le Châtelier's principle, ensuring a high yield.
Key Reactions and Mechanistic Insight
The utility of 4-(1,3-dithian-2-yl)phenol stems from the distinct reactivity of its two functional domains.
A. Reactions of the Dithiane Moiety
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Deprotonation and C-C Bond Formation (Corey-Seebach Reaction) : This is the most powerful application of the dithiane group. The C2 proton is sufficiently acidic to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (-30 to -78 °C) in an anhydrous solvent like THF.[3] This generates a potent carbon nucleophile (a lithiated dithiane) which can react with a wide range of electrophiles.
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Electrophiles : Alkyl halides, epoxides, aldehydes, ketones, and acid derivatives.[3][4]
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Significance : This two-step sequence (dithiane formation, lithiation/alkylation) effectively transforms an aldehyde into a ketone or a more complex aldehyde after deprotection. It is a cornerstone of "umpolung" chemistry.
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Deprotection (Dethioacetalization) : The regeneration of the carbonyl group is a crucial final step. The choice of reagent is dictated by the presence of other sensitive functional groups in the molecule.
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Classic Method : Mercury(II) salts (e.g., HgCl₂/CaCO₃) are highly effective but environmentally hazardous.[14]
-
Oxidative Methods : Reagents like o-iodoxybenzoic acid (IBX), or a combination of 30% hydrogen peroxide with an iodine catalyst in an aqueous micellar system, provide milder and greener alternatives.[13][15][16] These methods are often chemoselective and tolerate various phenol and amine protecting groups.[13][16]
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Other Reagents : Polyphosphoric acid/acetic acid, Selectfluor™, and various N-halo compounds have also been developed for this transformation.[13][17][18]
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B. Reactions of the Phenolic Moiety
The phenol group can be functionalized independently, often before or after manipulations involving the dithiane.
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O-Alkylation/Acylation : The acidic proton can be removed by a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which is a strong nucleophile. Subsequent reaction with alkyl halides (Williamson ether synthesis) or acyl chlorides yields ethers or esters, respectively. This protects the hydroxyl group or introduces new functionality.
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Electrophilic Aromatic Substitution : The -OH group is a strong activating, ortho, para-director. Since the para position is blocked by the dithiane, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts) will occur at the positions ortho to the hydroxyl group.
Applications in Research and Drug Development
The unique chemical properties of 4-(1,3-dithian-2-yl)phenol make it a valuable intermediate in several fields.
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Protected Aldehyde Surrogate : It serves as a stable, crystalline, and easily handled equivalent of 4-hydroxybenzaldehyde, which can be less stable. The dithiane group is robust to a wide range of conditions that would affect a free aldehyde, including reactions with organometallics and some reducing/oxidizing agents.
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Intermediate in Natural Product Synthesis : The Corey-Seebach reaction, enabled by the dithiane moiety, is a powerful method for constructing complex carbon skeletons. This compound is a potential chiral synthon for prostaglandins and has been explored in the synthesis of various alkaloids.[19]
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Precursor for Advanced Materials : The phenolic hydroxyl group provides a convenient attachment point for building larger molecular architectures. For example, it has been reacted with hexachlorocyclotriphosphazene to create novel hexasubstituted cyclotriphosphazene derivatives, which are of interest in materials science and flame retardants.[20]
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Medicinal Chemistry : Phenolic compounds are ubiquitous in medicinal chemistry, known for their antioxidant, anti-inflammatory, and anticancer properties.[1] 4-(1,3-Dithian-2-yl)phenol serves as a versatile starting material to build more complex phenolic structures, allowing chemists to introduce acyl groups para to the hydroxyl group via the Umpolung strategy, a transformation that is not straightforward via classical methods.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
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Hazard Identification : 4-(1,3-Dithian-2-yl)phenol is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[21][22] It may also cause respiratory irritation.[21] Some safety data sheets indicate it is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[23]
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[23][24]
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Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[23] Avoid generating dust. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[23]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23] The compound may be light-sensitive and should be handled and stored under an inert gas atmosphere.[23]
Conclusion
4-(1,3-Dithian-2-yl)phenol is more than a simple bifunctional molecule; it is a testament to the power of strategic functional group manipulation in organic synthesis. Its ability to act as a protected aldehyde, a platform for phenolic reactions, and, most importantly, a precursor to a nucleophilic acyl anion makes it an indispensable tool for chemists. By understanding the interplay of its dithiane and phenol moieties, researchers can design and execute elegant and efficient syntheses of complex molecular targets, from novel pharmaceuticals to advanced materials.
References
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MOLBASE. (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL | 22068-49-1. [Link]
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Uher, M., et al. (n.d.). Synthesis of New 2-(1,3-Dithianyl)phenols and Hexakis-[p-(1,3-dithian-2-yl)phenoxy]cyclotriphosphazene. Molecules. [Link]
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Unknown Author. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chemical Society of Pakistan. [Link]
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Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]
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Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis. [Link]
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Ghorbani-Vaghei, R., & Jalili, H. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... ARKAT USA. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]
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Wikipedia. (n.d.). Dithiane. [Link]
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Stuyver, T., et al. (2024). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. [Link]
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Kumar, S., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]
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Liu, H., et al. (2011). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Journal of Applied Polymer Science. [Link]
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Unknown Author. (n.d.). Synthetic applications of 1,2 dithiane. Slideshare. [Link]
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Zeng, X., et al. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Royal Society of Chemistry. [Link]
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SpectraBase. (n.d.). (E)-4-(1,3-diphenylallyl)phenol - Vapor Phase IR Spectrum. [Link]
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University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. [Link]
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